molecular formula C9H14Cl2N2O B2622489 3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride CAS No. 36681-58-0

3-Amino-1-(2-aminophenyl)propan-1-one dihydrochloride

Cat. No.: B2622489
CAS No.: 36681-58-0
M. Wt: 237.12 g/mol
InChI Key: GIUIHRRGPBPUAO-UHFFFAOYSA-N
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Description

Kynuramine (dihydrochloride) is an endogenously occurring amine that serves as a fluorescent substrate and probe for plasma amine oxidase . It is a derivative of kynurenine, a metabolite of the amino acid tryptophan. This compound is notable for its role in various biochemical processes and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of kynuramine (dihydrochloride) typically involves the decarboxylation of kynurenine, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the decarboxylation process .

Industrial Production Methods: Industrial production of kynuramine (dihydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Kynuramine exerts its effects primarily through its interaction with monoamine oxidases. Upon oxidation by these enzymes, kynuramine is converted to 4-hydroxyquinoline, which can be detected via fluorescence. This interaction helps in studying the kinetics and inhibition of monoamine oxidases, providing insights into their role in various physiological and pathological processes .

Comparison with Similar Compounds

Uniqueness: Kynuramine’s unique property as a fluorescent substrate for monoamine oxidases makes it particularly valuable in research. Its ability to be converted to a detectable product (4-hydroxyquinoline) upon oxidation sets it apart from other similar compounds .

Properties

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUIHRRGPBPUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36681-58-0
Record name 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride
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